molecular formula C25H26FN5O B15019963 N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-3-fluorobenzamide

N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-3-fluorobenzamide

Cat. No.: B15019963
M. Wt: 431.5 g/mol
InChI Key: CJSTVMBLQFBFGB-UHFFFAOYSA-N
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Description

N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-3-fluorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzotriazole ring, a diethylamino group, and a fluorobenzamide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-3-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 4-(diethylamino)-2-methylphenylamine with 3-fluorobenzoyl chloride under controlled conditions to form an amide intermediate. This intermediate is then subjected to cyclization with 2H-1,2,3-benzotriazole-5-carboxylic acid in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-3-fluorobenzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group or the fluorine atom can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted benzotriazole derivatives.

Scientific Research Applications

N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-3-fluorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe or marker due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or proteins can contribute to its anticancer properties by inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-3-chlorobenzamide: Similar structure with a chlorine atom instead of fluorine.

    N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-3-bromobenzamide: Similar structure with a bromine atom instead of fluorine.

    N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-3-iodobenzamide: Similar structure with an iodine atom instead of fluorine.

Uniqueness

The uniqueness of N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-3-fluorobenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C25H26FN5O

Molecular Weight

431.5 g/mol

IUPAC Name

N-[2-[4-(diethylamino)-2-methylphenyl]-6-methylbenzotriazol-5-yl]-3-fluorobenzamide

InChI

InChI=1S/C25H26FN5O/c1-5-30(6-2)20-10-11-24(17(4)12-20)31-28-22-13-16(3)21(15-23(22)29-31)27-25(32)18-8-7-9-19(26)14-18/h7-15H,5-6H2,1-4H3,(H,27,32)

InChI Key

CJSTVMBLQFBFGB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=CC=C4)F)C)C

Origin of Product

United States

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